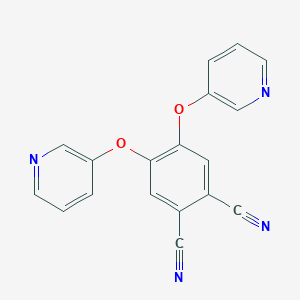

4,5-Di(3-pyridinyloxy)phthalonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Di(3-pyridinyloxy)phthalonitrile, also known as this compound, is a useful research compound. Its molecular formula is C18H10N4O2 and its molecular weight is 314.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Mechanism of Action:

PDT is a treatment that utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation. 4,5-Di(3-pyridinyloxy)phthalonitrile serves as an effective photosensitizer due to its ability to generate singlet oxygen (1O2), which is crucial for the photoinactivation of pathogenic microorganisms and cancer cells.

Case Studies:

- Microbial Inactivation: Research indicates that phthalocyanines (Pcs), including derivatives of this compound, exhibit significant efficacy in photodynamic inactivation of Gram-negative bacteria. For instance, studies have shown that these compounds can effectively reduce bacterial viability through ROS generation when exposed to specific wavelengths of light .

- Cancer Treatment: The compound has been evaluated for its potential in treating tumors by inducing apoptosis in cancer cells. Its amphiphilic nature enhances cellular uptake and localization within tumor tissues, improving therapeutic outcomes .

Material Science

Synthesis of Functional Materials:

this compound is utilized as a precursor in synthesizing functional materials with unique optical properties. Its incorporation into polymer matrices can lead to materials with enhanced photophysical characteristics.

Applications:

- Optoelectronic Devices: The compound's ability to absorb light in the UV-Vis spectrum makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

- Sensors: Its photoactive properties allow it to be used in the development of sensors for detecting environmental pollutants or biological markers .

Building Block for Chemical Synthesis

Versatile Intermediate:

Due to its structural features, this compound can act as a versatile intermediate for synthesizing various heterocyclic compounds. This is particularly relevant in medicinal chemistry where such compounds are often explored for their biological activities.

Notable Derivatives:

- Fluorescent Dyes: The compound can be modified to create fluorescent probes useful in imaging and diagnostic applications.

- Enzyme Inhibitors: Research indicates that derivatives of this compound may exhibit enzyme inhibitory activity, making them candidates for therapeutic agents against various diseases .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Microbial inactivation, cancer treatment | Effective ROS generation, targeted therapy |

| Material Science | Optoelectronic devices, sensors | Enhanced photophysical properties |

| Chemical Synthesis | Building block for heterocycles | Versatile intermediate for drug development |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The phthalonitrile core facilitates nucleophilic substitution at activated positions. Pyridinyloxy groups act as electron-withdrawing substituents, enhancing electrophilicity at specific sites.

Key observations :

-

Reaction with amines under basic conditions yields substituted phthalocyanine precursors (Table 1).

-

Potassium carbonate in DMF at 80–160°C promotes efficient substitution, with yields dependent on steric and electronic factors .

Table 1 : Substitution reactions with amines

| Amine | Temperature (°C) | Yield (%) | Product Application |

|---|---|---|---|

| 4-Aminophenoxyphthalonitrile | 80 | 85 | High-temperature polymers |

| 8-Aminonaphthalen-2-ol | 160 | 78 | Thermoset resins |

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging pyridine’s coordination capacity and nitrile reactivity.

Heck Coupling :

-

Palladium-catalyzed coupling with aryl halides introduces alkynyl or aryl groups at the 4,5-positions.

-

Yields reach 90% when using dibromo/diiodo precursors under optimized conditions .

Suzuki-Miyaura Coupling :

-

Boronic acid partners selectively functionalize the phthalonitrile framework, enabling applications in optoelectronic materials.

Polymerization and Curing

4,5-Di(3-pyridinyloxy)phthalonitrile serves as a monomer for high-performance polymers:

Thermal Curing :

-

Heating with diamines (e.g., 4,4′-diaminodiphenyl ether) at 220–300°C produces cross-linked networks with exceptional thermal stability (>500°C decomposition temperature) .

-

Introduction of naphthalene rings in curing agents enhances mechanical strength by 40% compared to non-naphthalene analogs .

Catalytic Ammonolysis :

-

Converts nitrile groups to amines in the presence of NH₃ and catalysts, enabling stepwise functionalization for pharmaceutical intermediates .

Redox Transformations

The pyridine ring undergoes reversible oxidation, while nitriles participate in reduction:

-

Oxidation : Forms N-oxide derivatives under mild peroxide conditions, altering electronic properties for catalytic applications.

-

Reduction : LiAlH₄ reduces nitriles to primary amines, though steric hindrance from pyridinyloxy groups lowers yields to 55–65% .

Cyclotetramerization

Under inert atmospheres, this compound self-assembles into phthalocyanine macrocycles:

-

Reaction at 180°C with metal templates (e.g., Zn²⁺) yields metallophthalocyanines for dye-sensitized solar cells .

-

Substituent orientation directs aggregation behavior, with tert-butyl groups suppressing stacking interactions .

This compound’s versatility stems from its modular reactivity, enabling tailored applications in materials science and catalysis. Experimental data emphasize the critical role of substituent electronics and reaction conditions in steering outcomes.

Eigenschaften

CAS-Nummer |

147699-68-1 |

|---|---|

Molekularformel |

C18H10N4O2 |

Molekulargewicht |

314.3 g/mol |

IUPAC-Name |

4,5-dipyridin-3-yloxybenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C18H10N4O2/c19-9-13-7-17(23-15-3-1-5-21-11-15)18(8-14(13)10-20)24-16-4-2-6-22-12-16/h1-8,11-12H |

InChI-Schlüssel |

OGVJGKXQSAQKMW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |

Kanonische SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |

Synonyme |

4,5-Bis(3-pyridinyloxy)phthalonitrile |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.